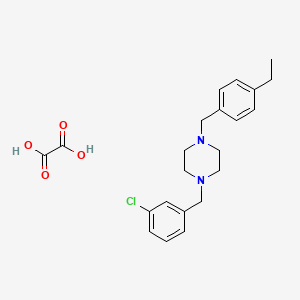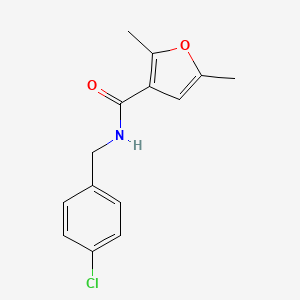
1-(3-chlorobenzyl)-4-(4-ethylbenzyl)piperazine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chlorobenzyl)-4-(4-ethylbenzyl)piperazine oxalate, commonly known as TCB-2, is a synthetic compound that belongs to the class of benzylpiperazine derivatives. TCB-2 has been widely studied for its potential use in scientific research, particularly in the field of neuroscience.
Mécanisme D'action
The exact mechanism of action of TCB-2 is not fully understood, but it is believed to act as a partial agonist at the 5-HT2A receptor, which results in the activation of downstream signaling pathways. This activation is thought to play a role in the modulation of neurotransmitter release, particularly of serotonin, dopamine, and glutamate, which are involved in a variety of physiological and behavioral processes.
Biochemical and Physiological Effects:
TCB-2 has been shown to produce a variety of biochemical and physiological effects, particularly in the central nervous system. It has been shown to induce changes in mood, perception, and cognition, as well as alterations in motor activity and sensory processing. TCB-2 has also been shown to produce changes in heart rate, blood pressure, and body temperature, although the exact mechanisms underlying these effects are not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using TCB-2 in lab experiments is its high potency and selectivity for the 5-HT2A receptor, which allows for precise manipulation of this receptor. However, one limitation of using TCB-2 is its limited availability and high cost, which may limit its use in certain research settings.
Orientations Futures
There are several future directions for research on TCB-2. One area of interest is the development of more selective and potent compounds that target the 5-HT2A receptor, which may have potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Another area of interest is the investigation of the long-term effects of TCB-2 on the brain and behavior, particularly with regards to its potential for abuse and addiction. Finally, there is a need for further research on the safety and efficacy of TCB-2 in humans, particularly with regards to its potential for adverse effects on the cardiovascular system.
Méthodes De Synthèse
TCB-2 can be synthesized using a variety of methods, including the reaction of 1-(3-chlorobenzyl)piperazine with 4-(4-ethylbenzyl)benzyl chloride in the presence of a base, or the condensation of 1-(3-chlorobenzyl)piperazine with 4-(4-ethylbenzyl)benzaldehyde in the presence of a reducing agent. The resulting product is then typically purified by recrystallization or chromatography.
Applications De Recherche Scientifique
TCB-2 has been used in a variety of scientific research studies, particularly in the field of neuroscience. It has been shown to bind to and activate serotonin receptors, particularly the 5-HT2A receptor, which is involved in a variety of physiological and behavioral processes, including mood regulation, perception, and cognition. TCB-2 has also been studied for its potential use in the treatment of various neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia.
Propriétés
IUPAC Name |
1-[(3-chlorophenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2.C2H2O4/c1-2-17-6-8-18(9-7-17)15-22-10-12-23(13-11-22)16-19-4-3-5-20(21)14-19;3-1(4)2(5)6/h3-9,14H,2,10-13,15-16H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXSRIRGMTXQKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC(=CC=C3)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}-3-methoxypropanamide](/img/structure/B5146166.png)
![4-{5-[(mesityloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5146193.png)
![N~2~-(2,3-dimethylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5146201.png)


![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-1-naphthylbutanamide](/img/structure/B5146217.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide](/img/structure/B5146225.png)

![2-methyl-3-{[3-(2-pyrimidinyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole](/img/structure/B5146249.png)

![N-(3-bromophenyl)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5146263.png)

![5-acetyl-3-(3,4-difluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5146278.png)